molecular formula C12H21NO8S B12807209 [(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate

[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate

Cat. No.: B12807209
M. Wt: 339.36 g/mol
InChI Key: KJADKKWYZYXHBB-APOZVJGGSA-N
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Description

[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecan-6-yl]methyl sulfamate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by the introduction of the sulfamate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride to remove oxygen-containing groups.

    Substitution: This compound can undergo nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4lambda6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate
  • [(1S,2S,6R,9S)-11,11-dimethyl-4-(4-methylphenyl)sulfonylimino-4-oxo-3,5,8,10,12-pentaoxa-4lambda6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl ester

Uniqueness

[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate stands out due to its specific stereochemistry and the presence of the sulfamate group, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions.

Properties

Molecular Formula

C12H21NO8S

Molecular Weight

339.36 g/mol

IUPAC Name

[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate

InChI

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m0/s1

InChI Key

KJADKKWYZYXHBB-APOZVJGGSA-N

Isomeric SMILES

CC1(O[C@H]2CO[C@]3([C@@H]([C@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Origin of Product

United States

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